Disulfide, bis(3,4-difluorophenyl)

説明

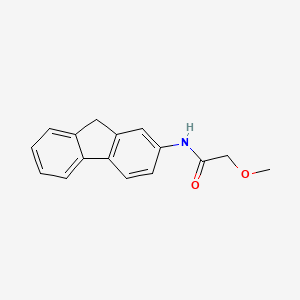

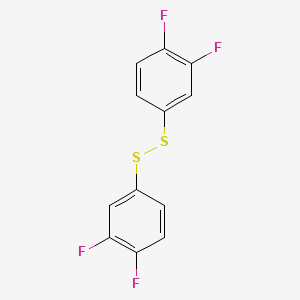

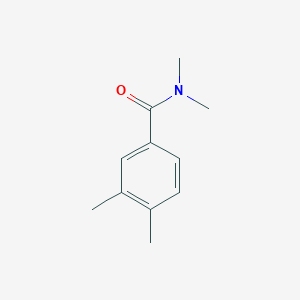

“Disulfide, bis(3,4-difluorophenyl)” is a chemical compound with the molecular formula C12H6F4S2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “Disulfide, bis(3,4-difluorophenyl)” consists of two phenyl rings, each substituted with two fluorine atoms, connected by a disulfide bond .Physical And Chemical Properties Analysis

“Disulfide, bis(3,4-difluorophenyl)” is soluble in methanol and acetone . The molecular weight is 254.319 Da .科学的研究の応用

Catalyst-free Self-healing Elastomers

Aromatic disulfide metathesis, employing bis(4-aminophenyl) disulfide as a dynamic crosslinker, has facilitated the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate complete healing efficiency at room temperature without the need for catalysts or external intervention, highlighting their potential in creating durable, self-repairing materials (Rekondo et al., 2014).

Synthesis of Diaryl Sulfides

Research shows that substituted pentafluorobenzenes can react with sulfur to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides efficiently at temperatures ranging from room temperature to 80 °C. This synthesis, catalyzed by RhH(PPh3)4 and other agents, demonstrates the specific reactivity of different sulfur compounds and highlights the utility of disulfides in organic synthesis (Arisawa et al., 2012).

Rechargeable Lithium Battery Applications

Innovative research into VS4 electrode materials for lithium batteries has shown that anion intercalation into VS4, facilitated by bis(trifluoromethanesulfonyl)imide anions, triggers sulfur transfer to organic disulfides. This process, which involves the use of diphenyl disulfide as a sulfur receptor, enhances capacity retention and material utilization, presenting a significant advancement in battery technology (Wang et al., 2021).

Odorless Synthesis and Applications

Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide have been identified as odorless equivalents to commonly used diphenyl diselenide and diphenyl disulfide. These compounds have shown to be useful in creating odorless selenium(II) chloride and selenium(IV) trichloride, expanding the scope of safe and comfortable laboratory practices (Patra et al., 2005).

Hydrodesulfurization Catalyst Activation

The novel sulfiding agent bis-(1, 1, 3, 3-tetramethylbutyl)-polysulfide has been investigated for its efficiency in hydrodesulfurization (HDS) catalyst activation. This study revealed that the catalyst presulfided with this polysulfide exhibits comparable or higher activity than those using traditional sulfiding agents, offering new insights into the optimization of HDS processes (Yamada et al., 2001).

特性

IUPAC Name |

4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQFQGAEHUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483477 | |

| Record name | Disulfide, bis(3,4-difluorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(3,4-difluorophenyl) | |

CAS RN |

60811-25-8 | |

| Record name | Bis(3,4-difluorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(3,4-difluorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-[(E)-N-anilino-C-methylcarbonimidoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B1658320.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1658323.png)

![3-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B1658326.png)

![4-[2-[(1-Ethyl-2-hydroxyindol-3-yl)methylideneamino]ethyl]benzene-1,2-diol](/img/structure/B1658327.png)

![(2E)-2-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinecarboxamide](/img/structure/B1658332.png)

![N-[(Z)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]furan-2-carboxamide](/img/structure/B1658334.png)

![(2E)-2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B1658335.png)

![2-[3-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B1658337.png)

![N-[(E)-3-(3-bromoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B1658338.png)